1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile
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Overview
Description
1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a phenyl group substituted with a bromine atom and a methoxy group
Preparation Methods
The synthesis of 1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile typically involves the following steps:
Cyclobutanecarbonitrile Formation: The brominated intermediate is then subjected to a cyclization reaction to form the cyclobutanecarbonitrile ring.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds in the presence of a catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound may be investigated for its potential biological activity and therapeutic applications.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile exerts its effects depends on its specific application. In chemical reactions, the bromine atom and the methoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile can be compared with similar compounds such as:
4-Bromo-3-methoxyphenol: This compound shares the bromine and methoxy substituents but lacks the cyclobutanecarbonitrile ring.
1-Bromo-3-methylbutane: Although structurally different, this compound also contains a bromine atom and is used in various chemical reactions.
The uniqueness of this compound lies in its cyclobutanecarbonitrile ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVGEROQIHXZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC2)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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